N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Overview

Description

“N,N-bis(2-hydroxyethyl)ethylenediamine” is a chemical compound with the linear formula HOCH2CH2NHCH2CH2NHCH2CH2OH . It appears as a solid and has a molecular weight of 148.20 .

Synthesis Analysis

While specific synthesis methods for “N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” were not found, similar compounds such as acrylamide derivatives have been synthesized and used as corrosion inhibitors .Molecular Structure Analysis

The molecular structure of “N,N-bis(2-hydroxyethyl)ethylenediamine” has been analyzed and confirmed using IR and 1H NMR .Chemical Reactions Analysis

“N,N-bis(2-hydroxyethyl)ethylenediamine” has been used in the synthesis of novel acrylamide derivatives .Physical And Chemical Properties Analysis

“N,N-bis(2-hydroxyethyl)ethylenediamine” is a solid with a melting point of 98-100 °C .Scientific Research Applications

Surfactants and Emulsifiers

NHEO can serve as a surfactant or emulsifier due to its amphiphilic nature. Its hydrophilic (water-attracting) and lipophilic (oil-attracting) properties allow it to stabilize emulsions, enhance solubility, and improve wetting behavior. Researchers have explored its use in personal care products, pharmaceuticals, and industrial formulations .

Metal and Metal Oxide Slurries

NHEO exhibits stabilizing properties for metal and metal oxide slurries. These slurries are commonly used in ceramics, electronics, and polishing applications. By preventing particle aggregation, NHEO enhances the stability and flow behavior of these slurries, leading to improved material processing .

Polymer Additives

As a functional additive, NHEO can modify the properties of polymers. It enhances lubricity, reduces friction, and improves wear resistance. Researchers have investigated its use in polymeric materials, such as coatings, adhesives, and plastics, to enhance their performance .

Catalysis and Organic Synthesis

NHEO has been employed in asymmetric catalysis. For instance, one-pot solvent-free synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides has been achieved using zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst. This application highlights its potential in green chemistry and sustainable processes .

Biomedical Applications

Although research is ongoing, NHEO’s sulfonamide moiety suggests potential bioactivity. Scientists have explored its use in drug delivery systems, bioconjugates, and as a building block for designing novel bioactive compounds. Its hydrophilic character may facilitate interactions with biological systems .

Lubricants and Antiwear Agents

Due to its lubricating properties, NHEO can be incorporated into lubricant formulations. It reduces friction and wear, making it suitable for applications in machinery, automotive engines, and industrial equipment. Its chemical stability under high temperatures is advantageous for extreme conditions .

Safety and Hazards

properties

IUPAC Name |

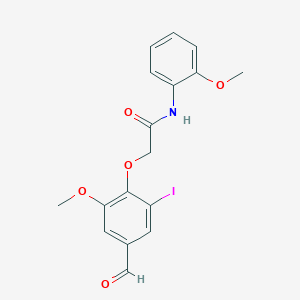

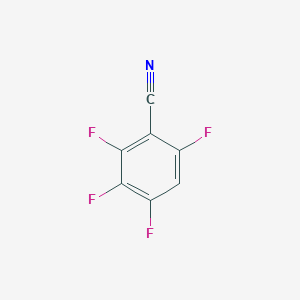

N,N-bis(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S/c20-9-7-19(8-10-21)26(24,25)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWVHOKVTVLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401152216 | |

| Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

CAS RN |

692745-51-0 | |

| Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692745-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)

![2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3279375.png)

![Ethanone, 1-[5-(bromomethyl)-2-thienyl]-](/img/structure/B3279394.png)